molecular formula C20H21NO5 B2800899 (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-05-4

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2800899
CAS No.: 869077-05-4
M. Wt: 355.39
InChI Key: IAQHXWPWUVWINL-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic aurone derivative of significant interest in medicinal chemistry and pharmacological research. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Aurones are a class of compounds known for their diverse biological activities. This particular derivative is characterized by its Z-configuration around the exocyclic double bond and features key functional groups, including a 2,4-dimethoxybenzylidene moiety and a basic dimethylaminomethyl substitution at the 7-position, which can influence its physicochemical properties and biological interactions . Scientific investigations into related therapeutic aurones have highlighted their potential in multiple research domains. Primarily, they have demonstrated immunomodulatory properties by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response, and reducing the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) . This mechanism suggests its utility as a valuable tool compound for studying inflammatory pathways and autoimmune diseases. Furthermore, this class of compounds has shown promising in vitro efficacy against protozoan parasites like Trypanosoma cruzi and Trypanosoma brucei , which cause Chagas disease and African sleeping sickness, respectively, as well as antifungal activity against pathogens such as Cryptococcus neoformans . Researchers can employ this compound in various biochemical and cell-based assays to further elucidate its mechanism of action, structure-activity relationships, and potential as a lead structure for developing new treatments for infectious and inflammatory diseases.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)8-7-14-19(23)18(26-20(14)15)9-12-5-6-13(24-3)10-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHXWPWUVWINL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex synthetic compound that belongs to the benzofuran class of organic molecules. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death.
    • In vitro studies have shown that benzofuran derivatives can inhibit cell proliferation and migration in cancer cell lines such as K562 and MCF-7 .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines.

  • Cytokine Inhibition :
    • The compound has been reported to significantly reduce levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 in treated cells .
    • Inhibition of nuclear factor kappa B (NF-κB) activity has been observed, which is crucial for regulating inflammation .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented in various studies. These compounds exhibit activity against a range of pathogens.

  • Spectrum of Activity :
    • Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismCell Lines / PathogensReference
AnticancerInduces apoptosis via ROSK562, MCF-7
Anti-inflammatoryInhibits TNF, IL-1, IL-8Human macrophages
AntimicrobialDisrupts cell membranesVarious bacterial and fungal strains

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to the target compound. The derivatives were tested against several cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity and selectivity towards cancer cells over normal cells .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, a benzofuran derivative was shown to effectively reduce inflammation markers in a murine model of chronic inflammation. The results indicated a marked decrease in inflammatory cytokines and improved clinical outcomes compared to control groups .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives. For instance, compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). One study reported a reduction of these cytokines by 93.8%, 98%, and 71%, respectively, demonstrating the compound's potential in managing chronic inflammatory disorders .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity, making these compounds promising candidates for the treatment of oxidative stress-related conditions. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Anticancer Potential

The cytotoxic effects of benzofuran derivatives have been investigated against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Research indicates that similar compounds can inhibit cell proliferation and induce cell cycle arrest .

Enzyme Inhibition Studies

Benzofuran derivatives have been explored as inhibitors of alkaline phosphatase (AP), an important enzyme in various physiological processes. The structural modifications in compounds like this compound can significantly affect their inhibitory potency against APs. Studies have shown that these compounds exhibit better inhibitory activity compared to other classes of heterocycles .

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various methodologies including microwave-assisted synthesis and solvent-free conditions. These approaches not only enhance yield but also reduce environmental impact, aligning with green chemistry principles .

Summary Table of Applications

Application AreaSpecific Findings
Anti-inflammatorySignificant reduction in TNF and interleukins; potential for chronic inflammatory disorder management .
AntioxidantEnhanced radical scavenging activity; relevance in neurodegenerative disease treatment .
AnticancerInduction of apoptosis and inhibition of cell proliferation in cancer cell lines .
Enzyme InhibitionPotent inhibitors of alkaline phosphatase; better efficacy compared to other heterocycles .
Synthesis MethodologiesMicrowave-assisted synthesis; solvent-free methods improve yield and sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino (-N(CH₃)₂) group undergoes nucleophilic substitution reactions, particularly under acidic or alkylating conditions. This reactivity is critical for modifying the compound’s pharmacological properties.

Example reaction:

-N(CH3)2+R-X-N(CH3)R+HX(R = alkyl/aryl; X = halogen)\text{-N(CH}_3\text{)}_2 + \text{R-X} \rightarrow \text{-N(CH}_3\text{)}R + \text{HX} \quad (\text{R = alkyl/aryl; X = halogen})

  • Reagents: Alkyl halides (e.g., methyl iodide), acyl chlorides.

  • Conditions: Mildly acidic or neutral pH, room temperature.

Key applications:

  • Introduction of lipophilic groups to enhance membrane permeability.

  • Formation of quaternary ammonium salts for improved solubility.

Condensation Reactions Involving the Hydroxyl Group

The phenolic hydroxyl (-OH) group participates in condensation reactions, forming Schiff bases or ether linkages.

Example reaction:

-OH+RCHO-O-CHR+H2O\text{-OH} + \text{RCHO} \rightarrow \text{-O-CHR} + \text{H}_2\text{O}

  • Reagents: Aldehydes, ketones.

  • Conditions: Acidic catalysts (e.g., HCl), reflux .

Table 1: Condensation Reaction Outcomes

SubstrateProductApplication
FormaldehydeMethoxymethyl ether derivativeEnhanced stability
Aromatic aldehydesExtended conjugated systemsFluorescence tuning for imaging

Oxidation of the Hydroxyl Group

The hydroxyl group at position 6 is susceptible to oxidation, forming a ketone or quinone structure under strong oxidizing conditions.

Example reaction:

-OHOxidizing agent=O\text{-OH} \xrightarrow{\text{Oxidizing agent}} \text{=O}

  • Reagents: KMnO₄, CrO₃, or DDQ (dichlorodicyanoquinone).

  • Conditions: Aqueous or alcoholic solutions, elevated temperatures .

Impact:

  • Oxidation alters electronic properties, affecting redox activity in biological systems.

  • Potential generation of reactive oxygen species (ROS) in therapeutic contexts .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core undergoes electrophilic substitution at positions ortho and para to the oxygen atom.

Example reactions:

  • Nitration:

    C20H24N2O5+HNO3Nitro-derivative\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5 + \text{HNO}_3 \rightarrow \text{Nitro-derivative}
    • Conditions: Sulfuric acid catalysis, 0–5°C.

  • Sulfonation:

    C20H24N2O5+H2SO4Sulfo-derivative\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{Sulfo-derivative}
    • Applications: Improved water solubility for formulation.

Hydrogen Bonding and Solubility Interactions

The hydroxyl and methoxy groups participate in hydrogen bonding, influencing solubility and crystallinity.

Key interactions:

  • Intermolecular H-bonding with polar solvents (e.g., water, DMSO).

  • Chelation with metal ions (e.g., Fe³⁺, Cu²⁺) under basic conditions .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
Water0.5Limited; enhanced via salt formation
Ethanol12.8Preferred for synthesis
DMSO45.2High solubility for biological assays

Photochemical Reactivity

The conjugated system in the benzofuran core allows for photochemical transformations, such as [2+2] cycloadditions or isomerization.

Example:

Z-configurationhνE-configuration\text{Z-configuration} \xrightarrow{h\nu} \text{E-configuration}

  • Conditions: UV light (254–365 nm), inert atmosphere .

Implications:

  • Reversible isomerization for controlled drug release.

  • Stability considerations in storage and formulation .

Biological Activity-Driven Modifications

The compound’s reactions are often tailored to enhance its antinociceptive or anticancer effects:

  • Alkylation of the dimethylamino group improves blood-brain barrier penetration.

  • Acetylation of the hydroxyl group prolongs metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological activities, modulated by substituents on the benzylidene ring and the benzofuran core. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name (Z-configuration) Benzylidene Substituents Benzofuran Core Substituents Key Properties/Activities Reference
(Z)-2-(2,4-Dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one 2,4-Dimethoxy 7-(Dimethylamino)methyl, 6-hydroxy Increased lipophilicity (methoxy) and basicity (dimethylamino); potential CNS activity inferred from analogs Synthesized in this work
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluoro 4-Methyl, 7-(dimethylamino)methyl, 6-hydroxy Fluorine enhances electronegativity; methyl group may improve metabolic stability
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxy 7-Methyl, 6-hydroxy Reduced polarity (single methoxy); methyl group may limit solubility
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2,4-Dichloro 6-Hydroxy Chlorine increases electron-withdrawing effects; potential antimicrobial activity
(Z)-2-(2,4-Dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one 2,4-Dihydroxy 6-(Dimethylamino) Hydroxy groups enhance hydrogen bonding; tyrosinase inhibition reported

Physicochemical and Spectroscopic Differences

  • Melting Points : Compounds with hydroxy groups (e.g., ’s derivatives) exhibit higher melting points (e.g., 310–319°C) due to hydrogen bonding, whereas methoxy-substituted analogs (e.g., ) may have lower melting points .
  • NMR Signatures: The dimethylaminomethyl group in the target compound and ’s derivative shows a singlet near δ 3.60 ppm (N-CH3), while methoxy groups resonate at δ 3.80–3.90 ppm . Chlorine substituents () cause deshielding in aromatic protons .
  • IR Profiles : Hydroxy groups absorb broadly at 3300–3400 cm⁻¹, whereas methoxy groups lack this band. C=N stretches (1600–1630 cm⁻¹) confirm benzylidene formation .

Q & A

Q. What are the typical synthetic routes for preparing (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

The synthesis involves a multi-step process starting with the benzofuran core. A common method includes:

Condensation : Reacting 6-hydroxybenzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol. The reaction is refluxed to form the benzylidene intermediate .

Functionalization : Introducing the dimethylaminomethyl group via Mannich reaction, using dimethylamine and formaldehyde under controlled pH and temperature .

Purification : Column chromatography or recrystallization ensures purity, with analytical techniques like TLC and NMR used to monitor progress .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) through characteristic absorption bands .

Q. What functional groups influence its reactivity and biological activity?

  • The benzylidene moiety enables conjugation and π-π interactions, critical for binding to biological targets.
  • The hydroxyl group at C6 participates in hydrogen bonding and redox reactions.
  • The dimethylaminomethyl group enhances solubility and modulates electronic properties, impacting pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, concentrations) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural Validation : Re-examine stereochemical purity via X-ray crystallography or NOESY NMR, as impurities in Z/E isomers can skew results .

Q. What strategies optimize stereochemical control during synthesis?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts) to favor the Z-isomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states to enhance selectivity .
  • In Situ Monitoring : Use real-time IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Modify substituents (e.g., methoxy groups, dimethylamino chain length) and assess changes in bioactivity .
  • Computational Modeling : Perform docking studies to predict interactions with targets like kinases or DNA topoisomerases .
  • Pharmacophore Mapping : Identify essential structural features using 3D-QSAR models .

Q. What mechanistic insights are needed to explain its anticancer activity?

  • Apoptosis Pathways : Conduct flow cytometry to measure caspase-3/7 activation and mitochondrial membrane potential collapse .
  • ROS Generation : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated cells .
  • Target Identification : Apply pull-down assays with biotinylated derivatives to isolate binding proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.